5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one
Description
5-(2-Aminoacetyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative characterized by a fused benzene-thiazole ring system with an aminoacetyl substituent at the 5-position. Benzothiazoles are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antidepressant, anticonvulsant, and receptor-targeting properties . The compound’s structure allows for interactions with central nervous system (CNS) receptors and enzymes, such as monoamine oxidases (MAOs), which are critical in neurotransmitter regulation . Its synthesis typically involves multi-step reactions, including cyclization and substitution processes, as seen in related benzo[d]thiazol-2(3H)-one derivatives .
Properties
IUPAC Name |
5-(2-aminoacetyl)-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-4-7(12)5-1-2-8-6(3-5)11-9(13)14-8/h1-3H,4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLDKDMKBXBAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CN)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663286 | |
| Record name | 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-42-8 | |
| Record name | 5-(Aminoacetyl)-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and neurology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its ability to interact with various biological targets. The presence of the aminoacetyl group enhances its solubility and bioavailability, potentially contributing to its pharmacological effects.
Anticancer Activity
Recent studies highlight the compound's promising anticancer properties:
- Mechanisms of Action : The compound exhibits significant inhibitory activity against key tumor-related proteins, including tyrosine kinases such as CSF1R and EGFR. For instance, a derivative demonstrated an IC50 value of 1.4 nM against CSF1R, indicating potent activity in inhibiting tumor growth .
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., A431, A549, H1299) revealed that the compound significantly inhibits cell proliferation and induces apoptosis at low micromolar concentrations .
Table 1: Anticancer Activity Overview
| Target Protein | IC50 (nM) | Cell Lines Tested | Effect |
|---|---|---|---|
| CSF1R | 1.4 | PANC02 | Tumor growth inhibition |
| EGFR | 54.0 | HeLa, HCT-116 | Moderate suppressive activity |
| BCL-X L | Various | Multiple | Inhibition of anti-apoptotic pathways |
Neuropharmacological Effects
The compound also shows potential in neurological applications:
- Anticonvulsant Activity : In animal models, derivatives of this compound have demonstrated anticonvulsant properties with ED50 values significantly lower than standard treatments like phenytoin. For example, one derivative showed an ED50 value of 15.4 mg/kg in the maximal electroshock seizure test .
- Mechanism Insights : The antidepressant effects observed in certain derivatives may be linked to increased levels of serotonin and norepinephrine, suggesting a dual action on both seizure activity and mood regulation .
Table 2: Neuropharmacological Activity Overview
| Activity Type | ED50 (mg/kg) | Standard Comparison |
|---|---|---|
| Anticonvulsant | 15.4 | Phenytoin (6.9) |
| Antidepressant | N/A | Fluoxetine |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Modifications on the benzothiazole ring can significantly alter biological activity. For example, introducing electron-withdrawing groups has been shown to enhance anticancer potency while maintaining acceptable toxicity profiles .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic contacts play a vital role in binding affinity to target proteins, emphasizing the importance of structural modifications that enhance lipophilicity without compromising solubility .
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of 5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one derivatives as anticonvulsants.
- Mechanism of Action : The compound exhibits anticonvulsant effects through modulation of neurotransmitter systems, particularly by affecting GABAergic and glutamatergic pathways.
- Case Study : In a study evaluating various derivatives, compounds with similar structures demonstrated significant protective indices in maximal electroshock seizure (MES) tests, with some showing ED50 values significantly lower than standard medications like phenytoin and carbamazepine .
Anticancer Properties
The anticancer potential of this compound has been investigated across multiple cancer cell lines.
- Cell Line Studies : Compounds derived from this scaffold were tested against lung cancer (A549) and breast cancer (MCF-7) cell lines, showing promising antiproliferative activity. The mechanism often involves the inhibition of key enzymes like PI3K and mTOR, which are crucial for cancer cell survival and proliferation .
- Research Findings : A specific derivative exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells. The structural modifications on the benzothiazole ring were found to enhance anticancer efficacy through improved binding interactions with target proteins .
Acetylcholinesterase Inhibition
Another significant application of this compound is its role as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases like Alzheimer's.
- Inhibitory Activity : Compounds containing this moiety have shown excellent inhibitory activity against acetylcholinesterase, with some derivatives achieving IC50 values as low as 2.7 µM .
- Computational Studies : Molecular docking studies have elucidated the binding interactions of these compounds with the active site of acetylcholinesterase, providing insights into their mechanism of action and potential for further development as therapeutic agents for cognitive disorders .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Substituent Effects on Receptor Binding and Selectivity
Key Findings from Structure-Activity Relationship (SAR) Studies ():
- Linker Length : Short-chain analogs (e.g., compounds 5a and 5b ) exhibit high α1-adrenergic receptor affinity (Ki = 4.1 nM and 3.2 nM) with moderate α2 selectivity (43- and 31-fold, respectively).
- Acyl/alkyl Substitution : Propionyl-substituted analogs (e.g., 8a ) show enhanced α1 affinity (Ki = 4.5 nM) and selectivity. Position matters: 6-propionyl substitution slightly improves α1 affinity compared to 5-substitution.
- Ring Size : Expanding the cycloalkylamine ring (e.g., 5f ) retains α1 affinity (Ki = 9.7 nM) but eliminates α2 binding (Ki = 716 nM). Smaller rings reduce α2 selectivity.
Table 1: Receptor Affinity of Selected Benzo[d]thiazol-2(3H)-one Derivatives
| Compound | Substituent | α1 Ki (nM) | α2 Ki (nM) | Selectivity (α1/α2) |
|---|---|---|---|---|
| 5a | Short-chain linker | 4.1 | 176 | 43-fold |
| 5b | Short-chain linker | 3.2 | 99 | 31-fold |
| 8a | 6-Propionyl | 4.5 | 198 | 44-fold |
| 5f | Expanded ring | 9.7 | 716 | 74-fold |
Positional and Electronic Effects of Substituents
- Fluorine : Activity order: 3-F > 4-F > 2-F (e.g., 3d > 3c > 3b ).
- Chlorine : 3-Cl > 4-Cl > 2-Cl (e.g., 3g > 3f > 3e ).
- Bromine : 3-Br > 4-Br > 2-Br (e.g., 3j > 3i > 3h ).
Electron-Withdrawing vs. Electron-Donating Groups ():
- Electron-withdrawing groups (EWGs) : –CF3-substituted compounds (3m , 3n ) show antidepressant activity, likely due to enhanced metabolic stability.
- Electron-donating groups (EDGs) : Activity order: 3,5-(CH3)2 > 4-OCH3 > 4-CH3 > 3,5-(OCH3)2 (e.g., 3o–3r ).
Table 2: Antidepressant Activity of Halogenated Derivatives in FST
| Compound | Substituent | Immobility Time Reduction (%) |
|---|---|---|
| 3d | 3-F | 62% |
| 3c | 4-F | 55% |
| 3g | 3-Cl | 58% |
| 3m | 4-CF3 | 60% |
Pharmacokinetic and Physicochemical Comparisons
- Hydroxyethyl Substituents () : 3-(2-Hydroxyethyl) derivatives (CAS 21344-50-3) may enhance solubility, balancing bioavailability and receptor binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
